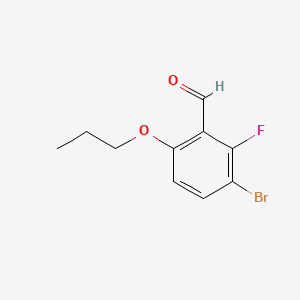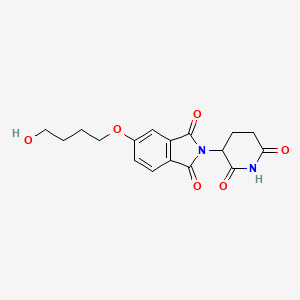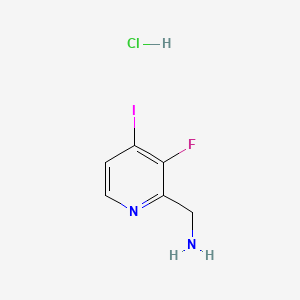
(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound consists of a pyridine ring substituted with fluorine and iodine atoms, and an amine group attached to the methylene carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by amination. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.
Halogenation: The starting material, a pyridine derivative, undergoes halogenation using reagents like N-iodosuccinimide (NIS) and Selectfluor to introduce iodine and fluorine atoms, respectively.
Amination: The halogenated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine salt, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to remove halogen atoms or modify the pyridine ring.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles like thiols, amines, or organometallic reagents under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Applications De Recherche Scientifique
(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-chloro-2-pyridyl)methanamine;hydrochloride
- (3-Fluoro-4-bromo-2-pyridyl)methanamine;hydrochloride
- (3-Fluoro-4-iodo-2-pyridyl)ethanamine;hydrochloride
Uniqueness
(3-Fluoro-4-iodo-2-pyridyl)methanamine;hydrochloride stands out due to the presence of both fluorine and iodine atoms, which confer unique electronic and steric properties. These properties enhance its reactivity and binding interactions, making it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C6H7ClFIN2 |
|---|---|
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
(3-fluoro-4-iodopyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-6-4(8)1-2-10-5(6)3-9;/h1-2H,3,9H2;1H |
Clé InChI |
BXDPNEARHGTZBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1I)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester](/img/structure/B14774203.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)


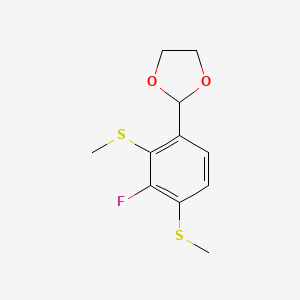
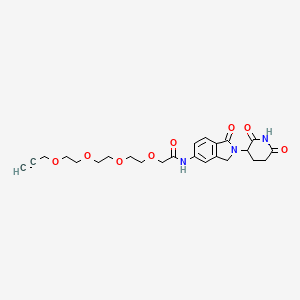

![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
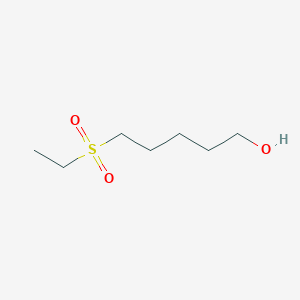
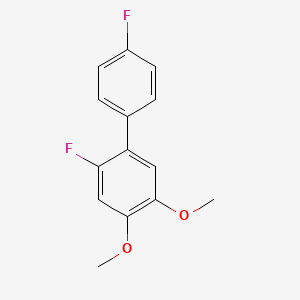
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
